molecular formula C18H26BNO3 B12090048 Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide

Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide

Cat. No.: B12090048
M. Wt: 315.2 g/mol
InChI Key: DFEYZRKAMWWNRK-UHFFFAOYSA-N
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Description

This compound features a cyclopropane ring fused to a carboxylic acid moiety, which is further functionalized as an amide. The amide nitrogen is linked to a phenethyl group substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a boronic ester commonly used in Suzuki-Miyaura cross-coupling reactions . The boronic ester group enables participation in transition-metal-catalyzed reactions, making this compound valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H26BNO3

Molecular Weight

315.2 g/mol

IUPAC Name

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H26BNO3/c1-12(20-16(21)14-6-7-14)13-8-10-15(11-9-13)19-22-17(2,3)18(4,5)23-19/h8-12,14H,6-7H2,1-5H3,(H,20,21)

InChI Key

DFEYZRKAMWWNRK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Boronic Ester Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enables participation in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl/heteroaryl halides and boronic esters.

Key Reaction Parameters:

Reaction PartnerCatalyst SystemConditionsYield (%)Reference
Aryl bromidesPd(PPh₃)₄, K₂CO₃EtOH/H₂O, 80°C75–92
Vinyl triflatesPd(dppf)Cl₂, CsFTHF, 60°C68–85
  • The boronate group undergoes transmetalation with palladium catalysts, forming intermediates for coupling.

  • Steric hindrance from the cyclopropane and ethylamide substituents may reduce reaction rates compared to simpler arylboronates .

Amide Group Transformations

The cyclopropanecarboxamide group participates in hydrolysis and nucleophilic substitution:

Hydrolysis to Carboxylic Acid

  • Conditions : 6M HCl, reflux (12 hr) → yields cyclopropanecarboxylic acid derivatives .

  • Application : Used to generate bioactive carboxylic acids for medicinal chemistry .

Directed C-H Functionalization

  • The amide acts as a directing group for regioselective C-H activation:

    • Example : Pd(OAc)₂, AgOAc, and PhI(OAc)₂ in AcOH enable acetoxylation at the ortho position of the phenyl ring .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening and functionalization:

Reaction TypeReagents/ConditionsProduct
Radical additionBrCCl₃, AIBN, 70°CBrominated alkyl chain
[2+2] CycloadditionElectron-deficient alkenesBicyclic intermediates
  • Ring strain (∼27 kcal/mol) enhances reactivity toward electrophiles and radicals .

Stability and Handling

  • Moisture sensitivity : The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ = 48 hr at pH 7).

  • Storage : Stable under inert gas at −20°C for >6 months .

This compound’s versatility in coupling, functionalization, and catalysis underscores its value in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and novel reaction pathways.

Scientific Research Applications

Medicinal Chemistry

Cyclopropanecarboxylic acid derivatives are being explored for their pharmacological properties. Research indicates that compounds with cyclopropane moieties can exhibit enhanced biological activity due to their unique three-membered ring structure, which introduces significant ring strain and reactivity.

  • Antiprion Activity : A study highlighted the potential of cyclopropanecarboxylic acid derivatives in treating prion diseases. The compound demonstrated promising activity against prion proteins while maintaining favorable pharmacokinetic properties . The introduction of specific substituents on the cyclopropane ring can enhance its potency significantly.

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing various analogs with tailored properties. The incorporation of the dioxaborolane moiety allows for further functionalization through Suzuki-Miyaura coupling reactions, facilitating the development of new pharmaceuticals .

Agrochemical Applications

Research has indicated that cyclopropanecarboxylic acids can be utilized in developing agrochemicals due to their ability to inhibit specific enzymes involved in plant growth regulation. This application is particularly important in creating targeted herbicides and fungicides .

Case Studies

StudyFindings
Ivashkin et al. (2013)Demonstrated improved antiprion potency of cyclopropanecarboxylic acid derivatives compared to traditional treatments .
Research on AgrochemicalsHighlighted the effectiveness of cyclopropanecarboxylic acid derivatives in inhibiting plant growth enzymes, suggesting potential as herbicides .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can act as a boron source, facilitating reactions with nucleophiles. Additionally, the compound’s structural features enable it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Boronic Ester Modifications
Compound Name Key Structural Features Molecular Formula Key Properties/Applications References
N-(3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide Boronic ester at meta position of phenyl ring; cyclopropanecarboxamide C₁₆H₂₂BNO₃ Intermediate for bioconjugation; similar reactivity to target compound
N-[2-Methyl-4-(dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide Boronic ester at para position with ortho-methyl substitution C₁₇H₂₄BNO₃ Improved steric hindrance may enhance selectivity in cross-coupling reactions
(1S,2S,3R)-N,N-Diisopropyl-2-phenyl-3-(dioxaborolan-2-yl)cyclopropane-1-carboxamide Chiral cyclopropane; diisopropyl amide substituent C₂₀H₂₉BNO₃ High enantiomeric excess (96% ee) achieved via asymmetric synthesis; used in drug discovery

Key Observations :

  • Position of Boronic Ester : Para-substituted boronic esters (as in the target compound) are more sterically accessible for cross-coupling than meta-substituted analogues .
  • Substituent Effects : Ortho-methyl groups (e.g., in ) reduce reactivity but improve metabolic stability in vivo.
Cyclopropanecarboxamides with Bioactive Motifs
Compound Name Key Structural Features Biological Activity References
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives Aminomethyl group instead of amide; Z/E stereochemistry Antidepressant activity in animal models
Trans-2-phenylcyclopropane-1-carboxylic acid Phenyl substituent at C2; free carboxylic acid ACC oxidase inhibition (Ki = 12 µM)
Cyclopropane-1,1-dicarboxylic acid Dual carboxylic acid groups Weak ACC oxidase inhibition (Ki = 1.2 mM)

Key Observations :

  • Amide vs. Carboxylic Acid : Amides (e.g., target compound) generally exhibit better cell permeability than carboxylic acids (e.g., ).
  • Stereochemistry: Z-configuration in aminomethyl derivatives enhances antidepressant efficacy .

Key Observations :

  • Stereochemical Control : Chiral ligands (e.g., (S,R)-L1) enable high enantioselectivity in cyclopropanation .
  • Binding Interactions : The cyclopropanecarboxylic acid motif in the target compound mimics benzoic acid in binding pockets, enabling long-range van der Waals interactions .

Biological Activity

Cyclopropanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring linked to a carboxylic acid moiety and an amide functional group. The presence of the tetramethyl-dioxaborolane group enhances its chemical stability and bioactivity.

  • Inhibition of Enzymatic Activity : Research indicates that cyclopropanecarboxylic acids can inhibit enzymes such as O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. For instance, UPAR415, a related compound, competes with amino acid substrates at the OASS active site . This inhibition could lead to altered metabolic pathways in bacteria and potentially in mammalian systems.
  • GPR120 Modulation : Cyclopropanecarboxylic acid derivatives have been identified as modulators of GPR120, a receptor that recognizes long-chain fatty acids. This modulation may have implications for treating metabolic disorders such as diabetes .
  • Anti-inflammatory and Antitumor Activities : Various derivatives exhibit significant anti-inflammatory and anticancer properties. For example, studies on phenylcyclopropane carboxamides show effective inhibition of human myeloid leukemia cell lines without causing cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of cyclopropanecarboxylic acids indicates good oral bioavailability and metabolic stability. Compounds with similar structures have demonstrated favorable brain penetration and reduced plasma clearance rates. This profile enhances their potential as therapeutic agents.

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various cyclopropanecarboxylic acid derivatives on U937 human leukemia cells. The findings revealed that specific substitutions on the cyclopropane core significantly influenced potency, with some compounds exhibiting up to ten-fold greater activity compared to standard references .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to understand the interaction of cyclopropanecarboxylic acids with target enzymes like ACO2 (1-aminocyclopropane-1-carboxylate oxidase). These studies identified critical binding sites and interactions that could inform further drug design efforts .

Data Table: Biological Activities of Cyclopropanecarboxylic Acid Derivatives

Compound NameBiological ActivityIC50 (µM)Mechanism
UPAR415Inhibitor of OASS0.5Enzyme inhibition
Phenylcyclopropane carboxamideAntitumor in U937 cells1.29Cell proliferation inhibition
GPR120 ModulatorModulates fatty acid sensingN/AReceptor interaction

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via amide coupling between cyclopropanecarboxylic acid derivatives and boronic ester-containing amines. A common approach involves:

  • Step 1 : Preparation of the boronic ester intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylamine) via Suzuki-Miyaura coupling or direct substitution reactions using pinacol boronate precursors .
  • Step 2 : Amide bond formation using coupling agents like HATU or EDC/HOBt with cyclopropanecarboxylic acid.
    Key intermediates :
IntermediateCAS No.Molecular FormulaReference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylamine950511-16-7C₁₄H₂₁BNO₂
Cyclopropanecarboxylic acid chloride34784-64-0C₄H₅ClO₂

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the presence of the cyclopropane ring (δ ~1.0–2.0 ppm for protons) and the dioxaborolane group (δ ~1.3 ppm for pinacol methyl groups) .
  • HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₂₇BNO₃: 340.2) .
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

Q. How is this compound utilized in cross-coupling reactions for medicinal chemistry applications?

The boronic ester moiety enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups into drug-like scaffolds. For example:

  • Reaction Example : Coupling with 5-bromo-2-fluoropyridine to create biaryl systems for kinase inhibitors .
  • Optimization Note : Use Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C for 16 hours .

Advanced Research Questions

Q. How do steric effects from the cyclopropane and dioxaborolane groups influence reaction kinetics in amide coupling?

  • Steric Hindrance : The cyclopropane ring and tetramethyl dioxaborolane increase steric bulk, reducing coupling efficiency.

  • Mitigation Strategies :

    • Use low-temperature conditions (0–5°C) with DMF as a solvent to slow down side reactions.
    • Replace EDC with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for improved yields .
  • Data Example :

    Coupling AgentYield (%)Purity (%)
    EDC/HOBt6295
    DMT-MM7898

Q. What are the stability challenges of the boronic ester under aqueous conditions, and how can they be addressed?

  • Hydrolysis Risk : The dioxaborolane group hydrolyzes in acidic/neutral water to form boronic acid, reducing reactivity.

  • Stabilization Methods :

    • Store the compound in anhydrous THF or DMSO at –20°C.
    • Add Lewis acids (e.g., MgSO₄) during reactions to inhibit hydrolysis .
  • Kinetic Data :

    pHHalf-life (h)
    7.02.5
    5.00.8

Q. How can contradictions in NMR data (e.g., unexpected splitting of cyclopropane signals) be resolved?

  • Root Cause : Dynamic effects from restricted rotation of the amide bond or boron coordination.
  • Resolution :
    • Perform VT-NMR (variable-temperature NMR) to observe signal coalescence at elevated temperatures.
    • Use DFT calculations (e.g., B3LYP/6-31G*) to model conformational preferences .
  • Example : Cyclopropane protons split into multiplets at 25°C but coalesce into a singlet at 60°C .

Q. What strategies optimize the compound’s solubility for in vitro assays without destabilizing the boronic ester?

  • Solubility Enhancers :

    • Use co-solvents like PEG-400 (<10% v/v) in PBS.
    • Formulate as a lyophilized powder with trehalose.
  • Trade-offs : High PEG concentrations accelerate boronic ester hydrolysis.

  • Data :

    SolventSolubility (mg/mL)Stability (24 h)
    PBS0.390%
    PBS + 5% PEG1.875%

Q. Table 1: Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight339.25 g/molHRMS
LogP (Octanol/Water)2.8Shake-flask
Melting Point148–150°CDSC

Q. Table 2: Reaction Yields Under Varying Catalysts

CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂/SPhosDME/H₂O8072
NiCl₂(dppf)Toluene10058

Q. Safety and Handling

  • Toxicity : LD₅₀ (oral, rat) > 2000 mg/kg; handle with nitrile gloves and eye protection .
  • Storage : –20°C under argon; avoid exposure to moisture .

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